

CAS number for 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175

[Get Quote](#)

Introduction to a Versatile Biaryl Scaffold

4-(3-Hydroxyphenyl)benzaldehyde is a biaryl organic compound featuring a benzaldehyde moiety linked to a hydroxyphenyl group. The biaryl motif is a privileged structure in medicinal chemistry and materials science, often imparting favorable pharmacological properties or unique photophysical characteristics.^[1] The specific arrangement of the hydroxyl and aldehyde functional groups in **4-(3-hydroxyphenyl)benzaldehyde** makes it an exceptionally valuable and versatile building block. The aldehyde serves as a handle for a wide array of chemical transformations, including reductive amination, oxidation, reduction, and olefination, while the phenolic hydroxyl group allows for etherification, esterification, and other modifications. This dual functionality enables its use in the divergent synthesis of complex molecular architectures.

Compound Identification:

- Systematic Name: **4-(3-Hydroxyphenyl)benzaldehyde**
- CAS Number: 398151-25-2^[2]
- Molecular Formula: C₁₃H₁₀O₂^[2]
- Molecular Weight: 198.22 g/mol ^[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and application.

Physical Properties

The following table summarizes the key physical properties of **4-(3-hydroxyphenyl)benzaldehyde**.

Property	Value	Source
CAS Number	398151-25-2	ChemicalBook[2]
Molecular Formula	C ₁₃ H ₁₀ O ₂	ChemicalBook[2]
Molecular Weight	198.22	ChemicalBook[2]
MDL Number	MFCD04117376	ChemicalBook[2]
Physical Form	Expected to be a solid at room temperature	Inferred from similar biaryl structures

Predicted Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Based on the molecular structure, the following spectroscopic signatures are predicted.

Technique	Predicted Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ ~9.9-10.1 (s, 1H, -CHO), δ ~9.6 (s, 1H, -OH), δ ~7.9-8.0 (d, 2H), δ ~7.7-7.8 (d, 2H), δ ~7.2-7.4 (m, 2H), δ ~6.8-7.0 (m, 2H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ ~192 (-CHO), δ ~158 (C-OH), δ ~145, δ ~138, δ ~132, δ ~130, δ ~128, δ ~120, δ ~117, δ ~115
FT-IR (KBr, cm ⁻¹)	~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1690 (C=O stretch, aldehyde), ~1600, 1480 (Ar C=C stretch)
Mass Spec (ESI-MS)	m/z: 197.05 [M-H] ⁻ , 199.07 [M+H] ⁺

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and modular route for constructing the C-C bond between the two aromatic rings in **4-(3-hydroxyphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction.^[3] This palladium-catalyzed reaction is renowned for its mild conditions and remarkable tolerance of a wide range of functional groups, making it ideal for this synthesis, as it leaves the aldehyde and hydroxyl moieties intact.^[4]

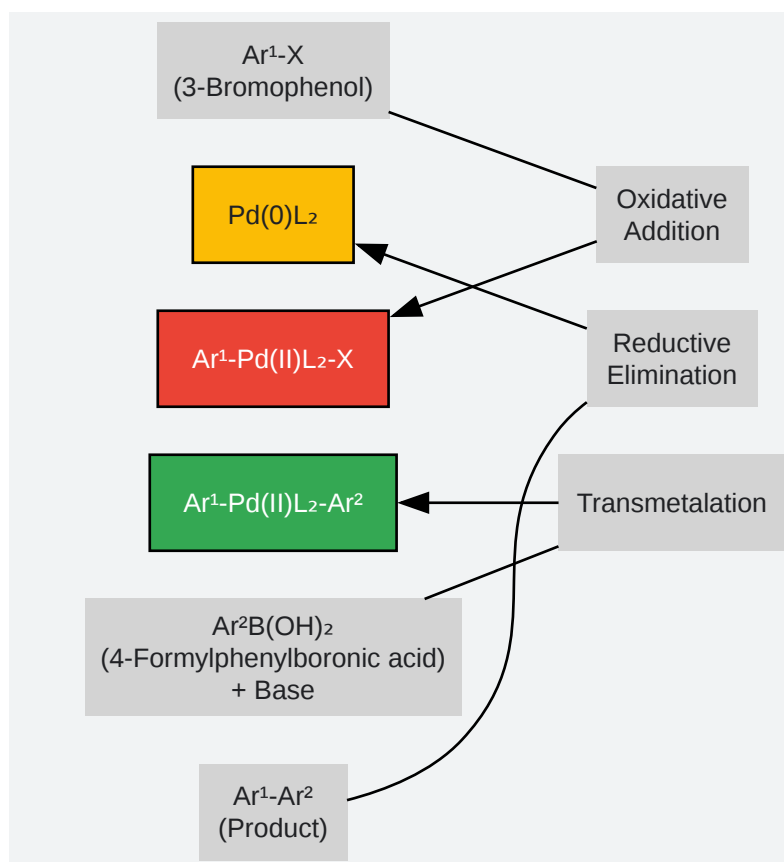
The reaction proceeds by coupling an aryl boronic acid with an aryl halide. For this target molecule, two primary pathways are viable:

- Route A: 4-Formylphenylboronic acid + 3-Bromophenol
- Route B: (3-Hydroxyphenyl)boronic acid + 4-Bromobenzaldehyde

Both routes are effective; the choice often depends on the commercial availability and cost of the starting materials. Below is a detailed protocol for Route A.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of **4-(3-hydroxyphenyl)benzaldehyde** from 4-formylphenylboronic acid and 3-bromophenol.

Materials and Reagents:

- 4-Formylphenylboronic acid (1.0 eq)
- 3-Bromophenol (1.1 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.08 eq) or a more advanced ligand like SPhos

- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4) (3.0 eq)
- Toluene and Water (e.g., 4:1 v/v mixture) or Dioxane/Water
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid, 3-bromophenol, and the base (e.g., K_2CO_3).
- **Catalyst Preparation:** In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent until a homogeneous solution is formed. This pre-formation of the active Pd(0) catalyst is crucial for reaction efficiency.
- **Initiation:** Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times. Add the solvent system (e.g., Toluene/Water).
- **Catalyst Addition:** Add the prepared catalyst solution to the reaction mixture via syringe.
- **Reaction:** Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to obtain the crude product.

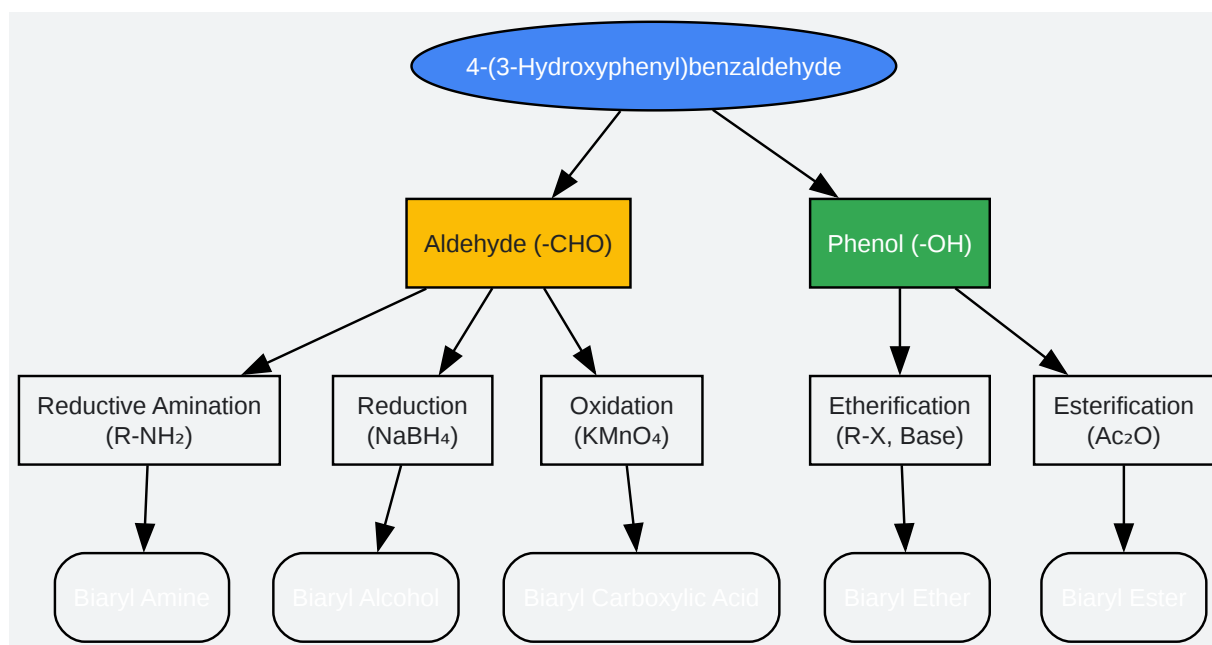
- Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure **4-(3-hydroxyphenyl)benzaldehyde**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as detailed in Section 2.2.

Applications in Research and Drug Development

The unique structure of **4-(3-hydroxyphenyl)benzaldehyde** positions it as a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The aldehyde and phenol groups are orthogonal handles for derivatization.

- Aldehyde Moiety: Can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions). These transformations are fundamental in building pharmacophores that can interact with biological targets.
- Phenolic Moiety: Can be alkylated or acylated to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. This is a common strategy in lead optimization.

The biaryl core itself is found in numerous approved drugs, where it often serves to orient functional groups in a specific 3D space to maximize binding affinity with a target protein. Derivatives of hydroxybenzaldehydes have shown potential as anti-inflammatory and anticancer agents.^[5]



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-(3-hydroxyphenyl)benzaldehyde** as a scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
- **Toxicity:** While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to other aromatic aldehydes and phenols, which are generally considered irritants.

Conclusion

4-(3-Hydroxyphenyl)benzaldehyde is a high-value chemical intermediate with significant potential in synthetic chemistry. Its preparation is readily achieved through well-established and reliable methods like the Suzuki-Miyaura cross-coupling. The presence of two distinct and reactive functional groups on a stable biaryl core makes it an ideal starting point for the synthesis of complex molecules targeted for pharmaceutical and material science applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this powerful molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-(3-Hydroxyphenyl)benzaldehyde price, buy 4-(3-Hydroxyphenyl)benzaldehyde - chemicalbook [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [CAS number for 4-(3-Hydroxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334175#cas-number-for-4-3-hydroxyphenyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com